REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[CH3:10][NH2:11].[BH4-].[Na+]>CO>[CH3:10][NH:11][CH2:4][C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[CH3:1] |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
25.85 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 25° C. for 30 min after which time it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then warmed to 25° C.
|
Type
|
STIRRING
|
Details
|
stirred for an additional 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure and water and CH2Cl2
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over Na2SO4, organic phase
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CNCC1=C(C=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.49 g | |
YIELD: PERCENTYIELD | 93.2% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |